molecular formula C15H11NOS B11859845 2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol

2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol

Cat. No.: B11859845
M. Wt: 253.32 g/mol
InChI Key: LPVYCNOMMFYQJY-GQCTYLIASA-N
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Description

2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol is a heterocyclic compound that combines the structural features of thiophene and quinoline. Thiophene is a five-membered ring containing sulfur, while quinoline is a fused ring system containing a benzene ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol typically involves the condensation of thiophene derivatives with quinoline derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the quinoline ring can yield dihydroquinoline derivatives .

Scientific Research Applications

2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Thiophen-3-yl)vinyl)quinolin-8-ol involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory activity is thought to involve the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H11NOS

Molecular Weight

253.32 g/mol

IUPAC Name

2-[(E)-2-thiophen-3-ylethenyl]quinolin-8-ol

InChI

InChI=1S/C15H11NOS/c17-14-3-1-2-12-5-7-13(16-15(12)14)6-4-11-8-9-18-10-11/h1-10,17H/b6-4+

InChI Key

LPVYCNOMMFYQJY-GQCTYLIASA-N

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CSC=C3

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CSC=C3

Origin of Product

United States

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